1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one
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Overview
Description
1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one is a complex organic compound that features a bromophenyl group, a tert-butylphenyl group, and a phenylsulfonyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Alkylation: The tert-butyl group is introduced to the phenyl ring using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation: The phenylsulfonyl group is added using a sulfonyl chloride reagent in the presence of a base.
Ketone Formation: The final step involves the formation of the propanone backbone through a condensation reaction.
Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert ketones to alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or alkanes.
Substitution: Products will vary depending on the nucleophile used, resulting in compounds with different functional groups.
Scientific Research Applications
1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
- 1-(4-Bromophenyl)-3-(4-methylphenyl)-3-(phenylsulfonyl)propan-1-one
- 1-(4-Chlorophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one
- 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylthio)propan-1-one
Uniqueness: 1-(4-Bromophenyl)-3-(4-tert-butylphenyl)-3-(phenylsulfonyl)propan-1-one is unique due to the combination of its bromophenyl, tert-butylphenyl, and phenylsulfonyl groups. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-(4-bromophenyl)-3-(4-tert-butylphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrO3S/c1-25(2,3)20-13-9-19(10-14-20)24(30(28,29)22-7-5-4-6-8-22)17-23(27)18-11-15-21(26)16-12-18/h4-16,24H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUZWFNGQOBMJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387255 |
Source
|
Record name | AC1MEVGN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6076-89-7 |
Source
|
Record name | AC1MEVGN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30387255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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